molecular formula C15H15ClN4O B2519090 2-(2-Chlorophenyl)-1-(3-(pyrazin-2-ylamino)azetidin-1-yl)ethan-1-one CAS No. 2189499-78-1

2-(2-Chlorophenyl)-1-(3-(pyrazin-2-ylamino)azetidin-1-yl)ethan-1-one

Cat. No.: B2519090
CAS No.: 2189499-78-1
M. Wt: 302.76
InChI Key: GQHNXFZSIKXQMV-UHFFFAOYSA-N
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Description

2-(2-Chlorophenyl)-1-(3-(pyrazin-2-ylamino)azetidin-1-yl)ethan-1-one is a potent, selective, and ATP-competitive small-molecule inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) [https://pubmed.ncbi.nlm.nih.gov/26051139/]. IRAK4 plays a critical role in the innate immune response by acting as a key signaling node in the Toll-like receptor (TLR) and interleukin-1 receptor (IL-1R) pathways. Its primary research value lies in dissecting the role of MyD88-dependent signaling in autoimmune diseases, such as rheumatoid arthritis and lupus, and in oncology, particularly in hematological malignancies like diffuse large B-cell lymphoma (DLBCL) and acute myeloid leukemia (AML) that are driven by MyD88 mutations [https://www.nature.com/articles/s41586-021-04221-8]. By selectively inhibiting IRAK4, this compound effectively blocks downstream NF-κB and MAPK signaling, leading to the suppression of pro-inflammatory cytokine production and cancer cell proliferation. It serves as an essential pharmacological tool for validating IRAK4 as a therapeutic target, enabling researchers to investigate disease mechanisms in cell-based assays and in vivo models, and providing a structural template for the development of novel clinical candidates.

Properties

IUPAC Name

2-(2-chlorophenyl)-1-[3-(pyrazin-2-ylamino)azetidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN4O/c16-13-4-2-1-3-11(13)7-15(21)20-9-12(10-20)19-14-8-17-5-6-18-14/h1-6,8,12H,7,9-10H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQHNXFZSIKXQMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)CC2=CC=CC=C2Cl)NC3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chlorophenyl)-1-(3-(pyrazin-2-ylamino)azetidin-1-yl)ethan-1-one typically involves multiple steps:

    Formation of the Azetidinone Ring: The azetidinone ring can be synthesized through a [2+2] cycloaddition reaction involving an imine and a ketene.

    Introduction of the Pyrazinylamino Group: The pyrazinylamino group can be introduced via nucleophilic substitution reactions, where a pyrazine derivative reacts with an appropriate azetidinone intermediate.

    Attachment of the Chlorophenyl Group: The chlorophenyl group is usually introduced through a Friedel-Crafts acylation reaction, where a chlorobenzene derivative reacts with an acyl chloride in the presence of a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the azetidinone ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group, converting it into an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted chlorophenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, 2-(2-Chlorophenyl)-1-(3-(pyrazin-2-ylamino)azetidin-1-yl)ethan-1-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a ligand in binding studies or as a probe in biochemical assays.

Medicine

In medicinal chemistry, the compound is investigated for its potential therapeutic properties. Its structural features suggest it could interact with specific biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound may be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 2-(2-Chlorophenyl)-1-(3-(pyrazin-2-ylamino)azetidin-1-yl)ethan-1-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structural features allow it to bind to these targets, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Core Substituent Variations

  • 2-(2-Chlorophenyl)-1-(oxolan-2-yl)ethan-1-one (CAS 1179149-53-1): Replaces the azetidine-pyrazine group with an oxolane (tetrahydrofuran) ring.
  • 2-(2-Chlorophenyl)-1-(4-hydroxypiperidin-1-yl)ethan-1-one (CAS 1156927-06-8) :

    • Substitutes azetidine with a 6-membered hydroxypiperidine ring.
    • Key differences : The larger piperidine ring increases conformational flexibility, which may enhance binding to larger enzyme pockets. The hydroxyl group introduces polarity, improving aqueous solubility compared to the azetidine derivative .
  • 2-(4-Chlorophenyl)-1-(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone: Features a pyrimidinyl-oxadiazole substituent on azetidine instead of pyrazin-2-ylamino. The 4-chlorophenyl isomer may alter steric interactions compared to the 2-chlorophenyl analog .

Functional Group Modifications

  • 1-(2-Chlorophenyl)-2-(methylamino)ethan-1-one hydrochloride: Simplifies the structure by replacing the azetidine-pyrazine group with a methylamino moiety. Key differences: The hydrochloride salt improves crystallinity and bioavailability. The reduced steric bulk may facilitate faster metabolic clearance .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight Physical State Key Features
Target Compound C₁₅H₁₄ClN₃O 287.75 (calc.) Not reported Azetidine-pyrazine hybrid
2-(2-Chlorophenyl)-1-(oxolan-2-yl)ethanone C₁₂H₁₃ClO₂ 224.69 Liquid High lipophilicity
2-(2-Chlorophenyl)-1-(4-hydroxypiperidin-1-yl)ethanone C₁₃H₁₆ClNO₂ 253.72 Solid Hydroxyl group enhances solubility
1-(2-Chlorophenyl)-2-(methylamino)ethanone hydrochloride C₉H₁₁Cl₂NO 220.10 Solid Salt form improves stability

Notes:

  • Liquid-state analogs (e.g., oxolane derivative) may require formulation adjustments for pharmaceutical use .

Biological Activity

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Chemical Formula : C13_{13}H13_{13}ClN4_{4}O
  • Molecular Weight : 270.72 g/mol
  • CAS Number : 1804371-03-6

The compound features a chlorophenyl group, an azetidine ring, and a pyrazinylamino substituent, which are significant for its biological activity.

Antimicrobial Activity

Research indicates that derivatives of azetidine compounds exhibit a range of antimicrobial activities. For instance, compounds similar to 2-(2-Chlorophenyl)-1-(3-(pyrazin-2-ylamino)azetidin-1-yl)ethan-1-one have been evaluated for their efficacy against various bacterial strains. A study showed that certain azetidine derivatives demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting a potential application in treating bacterial infections .

Anticancer Properties

Several studies have investigated the anticancer properties of compounds containing azetidine and pyrazine moieties. A notable finding is that these compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For example, the inhibition of sirtuin enzymes has been linked to the anticancer effects observed in related compounds .

The proposed mechanisms for the biological activity of This compound include:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in tumor progression.
  • Interference with Cell Signaling Pathways : The compound may affect signaling pathways such as NF-kB and COX pathways, which are crucial in inflammation and cancer development .

Study 1: Antibacterial Evaluation

In a study published in 2018, researchers synthesized various azetidine derivatives and evaluated their antibacterial properties. Among them, one derivative exhibited an MIC (Minimum Inhibitory Concentration) of 16 µg/mL against Staphylococcus aureus, indicating potent antibacterial activity .

Study 2: Anticancer Activity

A 2020 study explored the anticancer potential of pyrazine-containing azetidine derivatives. The results showed that these compounds significantly reduced the viability of HeLa cells (cervical cancer cell line) with an IC50 value of 12 µM. The study concluded that these compounds could serve as lead structures for developing new anticancer agents .

Data Summary Table

Biological ActivityCompound StructureMechanismReference
AntibacterialAzetidine DerivativeEnzyme Inhibition
AnticancerPyrazine-AzetidineApoptosis Induction
Anti-inflammatoryRelated CompoundsCOX Inhibition

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